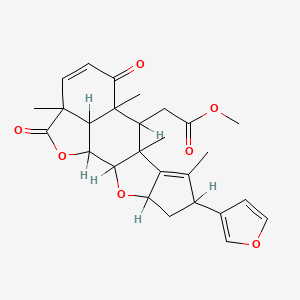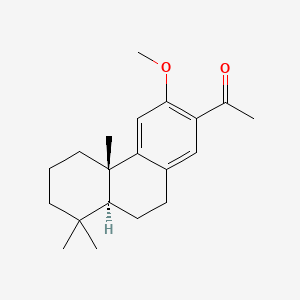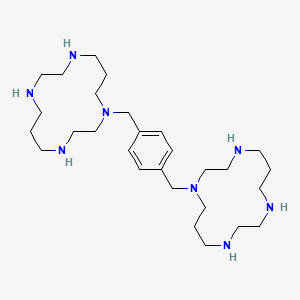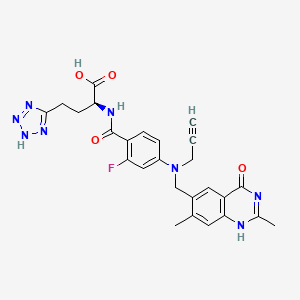
Nitisinone
Overview
Description
Nitisinone is a synthetic compound used primarily in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder. It is a hydroxyphenylpyruvate dioxygenase inhibitor that prevents the breakdown of tyrosine, thereby reducing the accumulation of toxic metabolites .
Mechanism of Action
Target of Action
Nitisinone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is a crucial component in the tyrosine catabolic pathway, which is responsible for breaking down the amino acid tyrosine .
Mode of Action
This compound acts as a competitive inhibitor of HPPD . By inhibiting HPPD, this compound disrupts the normal catabolism of tyrosine, preventing the accumulation of catabolic intermediates .
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolic pathway . In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to toxic metabolites, succinylacetone and succinylacetoacetate, which are responsible for liver and kidney toxicity . This compound prevents this conversion, thereby reducing the toxicity .
Pharmacokinetics
It is known that after oral administration, this compound reaches its maximal plasma concentration within 025-4 hours . The elimination half-life of this compound is approximately 54 hours .
Result of Action
The primary molecular effect of this compound is the prevention of the accumulation of toxic metabolites in the body . This leads to a reduction in liver and kidney toxicity, preventing the development of liver disease, reversing renal tubular dysfunction, and significantly reducing the risk of developing hepatocellular carcinoma in HT-1 patients .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of treatment initiation can significantly impact the effectiveness of this compound. Early detection of hereditary tyrosinemia type 1 through neonatal screening allows for prompt initiation of this compound treatment, which can save critical time and improve treatment outcomes .
Biochemical Analysis
Biochemical Properties
Nitisinone plays a significant role in biochemical reactions. It is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway . This inhibition leads to a profound increase in plasma tyrosine levels .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It prevents the development of liver disease, reverses and prevents renal tubular dysfunction, severe neurological crisis, and cardiomyopathy . It significantly reduces the risk of developing hepatocellular carcinoma in HT1 patients .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD) which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) as part of the tyrosine degradation pathway .
Temporal Effects in Laboratory Settings
It is known that this compound can prevent long-term complications by successfully reducing homogentisic acid production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound decreased the urinary excretion of HGA in a concentration-dependent manner, up to serum this compound concentrations of about 3 μmol/L .
Metabolic Pathways
This compound is involved in the tyrosine catabolic pathway. It inhibits the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD), which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) .
Preparation Methods
Nitisinone is synthesized through a multi-step process. The preparation involves the following steps :
Preparation of 2-nitryl-4-trifluoromethyl-benzoyl chloride: This is achieved by reacting 2-nitryl-4-trifluoromethyl-benzoic acid with thionyl chloride.
Reaction with 1,3-cyclohexanedione: The benzoyl chloride derivative is then reacted with 1,3-cyclohexanedione in the presence of ethyl gallate and anhydrous sodium carbonate.
Purification: The crude product is purified through recrystallization using ethyl acetate, resulting in high-purity this compound.
Chemical Reactions Analysis
Nitisinone undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced or oxidized under specific conditions, affecting its electron affinity and reduction potential.
Substitution Reactions: This compound can participate in substitution reactions, particularly involving its nitro and trifluoromethyl groups.
Common reagents used in these reactions include thionyl chloride, ethyl gallate, and anhydrous sodium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nitisinone has several scientific research applications :
Medicine: It is used to treat hereditary tyrosinemia type 1 and alkaptonuria, another rare metabolic disorder.
Biology: this compound is used to study the tyrosine catabolic pathway and its associated disorders.
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic synthesis and reaction mechanism studies.
Comparison with Similar Compounds
Nitisinone is structurally similar to other triketone herbicides, such as mesotrione . its medical application sets it apart from these compounds. While mesotrione is used as a herbicide, this compound’s primary use is in treating metabolic disorders. Other similar compounds include:
Mesotrione: Used as a herbicide.
Sulcotrione: Another herbicide with a similar mechanism of action.
This compound’s uniqueness lies in its dual role as both a medical treatment and a potential agrochemical.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042673 | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.11e-03 g/L | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104206-65-7 | |
| Record name | Nitisinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitisinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104206-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITISINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


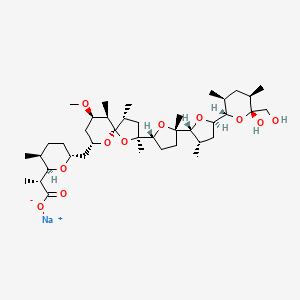
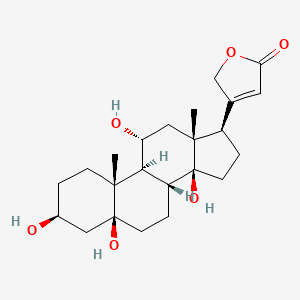
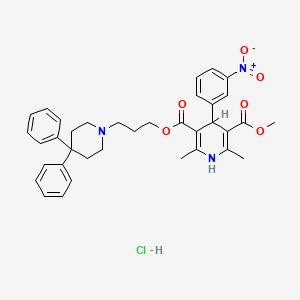
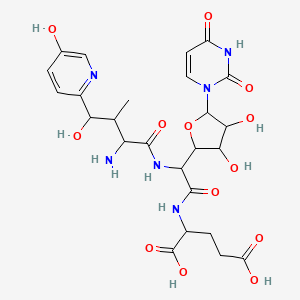
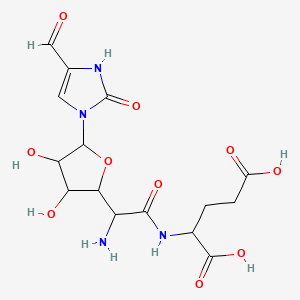
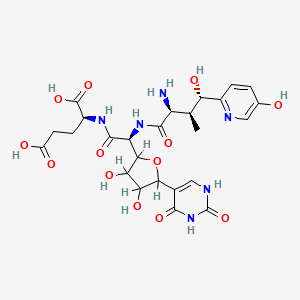
![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)
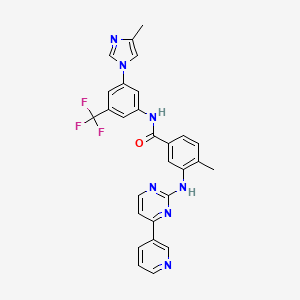
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
